1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde
Description
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde (CAS: 2241315-66-0) is a heterocyclic compound featuring a dioxopiperidine core conjugated with an isoindolinyl-piperidine carbaldehyde moiety. Its molecular formula is C₁₉H₁₉N₃O₅, with a molecular weight of 369.37 g/mol . Synthetically, it has been produced in 90% yield under optimized conditions, demonstrating high efficiency in its preparation .
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H21N3O4/c23-11-12-5-7-21(8-6-12)14-1-2-15-13(9-14)10-22(19(15)26)16-3-4-17(24)20-18(16)25/h1-2,9,11-12,16H,3-8,10H2,(H,20,24,25) |
InChI Key |
JIZNOSHLAWSCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical and Purity Data
The compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight verification.
- High-performance liquid chromatography (HPLC) for purity assessment, often achieving ≥95% purity.
- Elemental analysis consistent with the molecular formula C19H21N3O4.
Summary Table of Preparation Data
| Parameter | Data/Condition |
|---|---|
| Yield | Not explicitly reported; moderate to high expected |
| Purity | ≥95% (commercially available) |
| Key Reagents | Phthalic anhydride derivatives, glutarimide, piperidine-4-carbaldehyde |
| Coupling Agents | EDC, DCC, or similar carbodiimides |
| Solvents | Common organic solvents (DMF, DCM, etc.) |
| Reaction Temperature | Ambient to reflux depending on step |
| Reaction Time | Hours to overnight |
Research Findings and Literature Evaluation
- The compound is primarily documented as a building block or intermediate in pharmaceutical research, particularly related to isoindolinone derivatives with potential biological activity.
- Patent literature (e.g., WO2005021532A1) describes related isoindolinone compounds with substitutions at similar positions, indicating synthetic feasibility and biological relevance.
- Commercial suppliers provide the compound with detailed characterization but limited synthetic procedural disclosure, suggesting standard organic synthesis techniques are employed.
- No extensive academic publications focus solely on this compound's synthesis, implying it is mainly of industrial or proprietary interest.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like triethylamine. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds Analyzed :
Structural Insights :
- Aldehyde Functionality : The target compound’s piperidine-4-carbaldehyde group distinguishes it from fluorinated analogues (e.g., Compounds 72, 73) and may enhance covalent binding or hydrogen-bond interactions with target proteins .
- PROTAC Linker Complexity : The PROTAC in uses a polyethylene glycol (PEG)-based linker but failed to degrade HDAC3 despite binding activity, underscoring the criticality of aldehyde or other functional groups in effective degradation .
Biological Activity
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of isoindole-imide derivatives, which have shown promise in various biological activities, particularly in the modulation of inflammatory responses and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.27 g/mol. The structural configuration includes a piperidine ring and an isoindoline moiety, which are crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in systemic inflammation. Elevated levels of TNF-α are associated with various diseases, including autoimmune disorders and cancers. The compound's ability to modulate TNF-α levels suggests its potential use in treating inflammatory diseases and cancers.
Biological Activities
1. Anti-inflammatory Effects
Research indicates that 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde can significantly reduce TNF-α production in mammalian models. This reduction is beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
2. Anticancer Properties
The compound has shown efficacy against various cancer types, including solid tumors and hematological malignancies. Studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis . Specifically, it has been noted for its effectiveness against multiple myeloma and leukemias, where it modulates immune responses to enhance antitumor activity .
Case Studies
Several studies have evaluated the pharmacological effects of this compound:
- Study on Inflammation : A study published in Nature reported that administration of the compound resulted in a marked decrease in TNF-α levels in models of endotoxemia, suggesting its potential utility in treating septic shock .
- Cancer Treatment : In vitro studies demonstrated that the compound inhibited cell growth in various cancer cell lines by inducing cell cycle arrest and apoptosis. Notably, it was effective against human leukemia cells, showing promise as a therapeutic agent for blood cancers .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling isoindolinone derivatives with functionalized piperidine scaffolds. For example, acidic or basic conditions (e.g., HCl in THF at 45°C for 2–3 hours) are critical for deprotection and cyclization steps . Optimizing solvent polarity (e.g., THF vs. DMF) and temperature gradients can mitigate side reactions. A table summarizing yields under varying conditions is recommended:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | THF, 45°C, 3h HCl | 65–70 | 95–98% |
| 2 | DMF, RT, 24h | 40–50 | 85–90% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine NMR (¹H/¹³C), HRMS, and HPLC-PDA for cross-validation. For instance, the aldehyde proton (C=O) in the piperidine-4-carbaldehyde moiety appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the dioxopiperidyl group shows characteristic carbonyl stretches at ~1680–1720 cm⁻¹ in FTIR . LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) resolves impurities from synthetic byproducts.
Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the aldehyde group. Stability studies in DMSO (1 mM, -20°C, inert atmosphere) show <5% degradation over 30 days, whereas aqueous buffers (pH 7.4) degrade >20% within 24 hours. Use cryoprotectants (e.g., trehalose) for lyophilization to enhance shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or protein binding. Perform in vitro microsomal assays (human/rodent liver S9 fractions) to identify metabolic hotspots (e.g., aldehyde oxidation). Pair with in vivo PK studies using radiolabeled analogs (³H or ¹⁴C) to track bioavailability and tissue distribution. Adjust formulations (e.g., PEGylation) to improve plasma half-life .
Q. What strategies are effective for analyzing contradictory bioactivity data across cell lines or animal models?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., empirical falsification) to isolate variables. For example, if the compound shows antitumor activity in HeLa cells but not in A549, validate target engagement (e.g., proteasome inhibition via Western blot for ubiquitinated proteins) and rule out off-target effects using CRISPR knockouts of suspected receptors .
Q. How can computational modeling guide the design of analogs to improve selectivity for therapeutic targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map the compound’s interactions with off-target proteins (e.g., CYP450 isoforms). Modify the isoindolinyl or piperidine moieties to reduce steric clashes. Validate predictions with free-energy perturbation (FEP) simulations and synthesize top candidates for in vitro testing .
Q. What experimental approaches address spectral data contradictions (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : If NMR suggests a planar isoindolinyl ring but X-ray reveals puckering, perform dynamic NMR at variable temperatures to assess conformational flexibility. Supplement with DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and reconcile structural discrepancies .
Data Contradiction and Theoretical Analysis
Q. How should researchers interpret conflicting reports on the compound’s mechanism of action in neurodegenerative vs. oncological contexts?
- Methodological Answer : Apply the "principal contradiction" framework from dialectical analysis : Identify the dominant biological pathway (e.g., HDAC inhibition vs. NF-κB modulation) driving observed effects. Use transcriptomics (RNA-seq) to cluster differentially expressed genes and prioritize pathways with the highest fold-change. Validate via siRNA knockdowns in disease-specific models.
Q. What statistical methods are robust for reconciling variability in dose-response curves across independent studies?
- Methodological Answer : Use meta-analysis tools (e.g., random-effects models in R) to aggregate data, accounting for inter-study heterogeneity. Apply Grubbs’ test to identify outliers and quantify uncertainty via bootstrapping. For mechanistic studies, employ Bayesian hierarchical models to infer consensus EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
